

MTX115325 solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MTX115325

Cat. No.: B12387795

[Get Quote](#)

Application Notes and Protocols: MTX115325

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTX115325 is a potent, selective, and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme that plays a critical role in regulating mitophagy.[1][2][3] By inhibiting USP30, **MTX115325** enhances the ubiquitination of mitochondrial outer membrane proteins, such as TOM20, leading to increased clearance of damaged mitochondria.[4][5] This mechanism has shown neuroprotective effects in preclinical models of Parkinson's disease, suggesting its potential as a disease-modifying therapeutic.[1][6] These application notes provide detailed information on the solubility, preparation, and experimental use of **MTX115325**.

Physicochemical and Pharmacokinetic Properties

MTX115325 is an orally active compound with excellent bioavailability and central nervous system (CNS) penetration.[4][5] It is a white to off-white solid with a molecular weight of 348.36 g/mol and a chemical formula of C₁₈H₁₆N₆O₂. [4]

Property	Value	Reference
Molecular Weight	348.36 g/mol	[4]
Formula	C18H16N6O2	[4]
Appearance	White to off-white solid	[4]
Purity	>98% (HPLC)	[3]
Oral Bioavailability (mice)	98%	[4][7]
CNS Penetration (Kpu,u)	~0.4	[4]

Solubility and Stock Solution Preparation

Proper preparation of **MTX115325** solutions is critical for experimental success. Due to its nature, specific handling procedures are recommended.

Solvent	Maximum Concentration	Preparation Notes
DMSO	250 mg/mL (717.65 mM)	Requires sonication. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[4]

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Weigh the desired amount of **MTX115325** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of **MTX115325**, add 287.06 μ L of DMSO).[4]
- Vortex briefly to mix.
- Sonicate the solution until the compound is fully dissolved.
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

In Vitro Experimental Protocols

MTX115325 has been demonstrated to be effective in various in vitro assays to assess its inhibitory activity against USP30 and its effect on mitophagy.

USP30 Inhibition and TOM20 Ubiquitination Assay

This protocol is designed to measure the increase in ubiquitination of the USP30 substrate TOM20 in a cellular context.

Cell Lines: HeLa cells overexpressing YFP-Parkin or SH-SY5Y neuroblastoma cells.[4][5]

Protocol:

- Seed HeLa or SH-SY5Y cells in appropriate culture plates and allow them to adhere overnight.
- Prepare serial dilutions of **MTX115325** in culture medium from the 10 mM DMSO stock. The final DMSO concentration should be kept below 0.1%.
- Treat the cells with varying concentrations of **MTX115325** (e.g., 10 nM to 1 μ M) for 90 minutes.[4]
- Optional for HeLa cells: To induce mitochondrial stress, co-treat with mitochondrial toxins such as Antimycin A and Oligomycin A (A/O).[3]
- Lyse the cells and perform a Western blot analysis.
- Probe the membrane with primary antibodies against TOM20 and ubiquitin to detect ubiquitinated TOM20 (TOM20-Ub).[8]
- Quantify the band intensities to determine the concentration-dependent increase in TOM20-Ub.

Expected Results: **MTX115325** increases TOM20 ubiquitination with an EC₅₀ of approximately 32 nM in HeLa cells.[3][4]

Mitophagy Induction Assay

This protocol assesses the ability of **MTX115325** to promote mitochondrial autophagy (mitophagy).

Cell Line: SH-SY5Y cells.[\[7\]](#)

Protocol:

- Seed SH-SY5Y cells in a suitable imaging plate (e.g., 96-well plate).
- Treat cells with **MTX115325** at various concentrations (e.g., 37 nM to 1 μ M) for 72 hours.[\[4\]](#)
- Use a mitophagy reporter system (e.g., mito-QC) to visualize and quantify mitophagy.
- Counterstain the nuclei with a fluorescent dye like Hoechst.
- Acquire images using a high-content imaging system.
- Quantify the mitophagy index based on the colocalization of mitochondria with autophagosomes/lysosomes.[\[7\]](#)[\[8\]](#)

Expected Results: **MTX115325** treatment leads to a concentration-dependent increase in the mitophagy index.[\[7\]](#)

In Vivo Experimental Protocol

The following protocol describes the use of **MTX115325** in a mouse model of Parkinson's disease to evaluate its neuroprotective effects.

Animal Model: AAV-A53T-SNCA mouse model of Parkinson's disease.[\[4\]](#)[\[5\]](#)

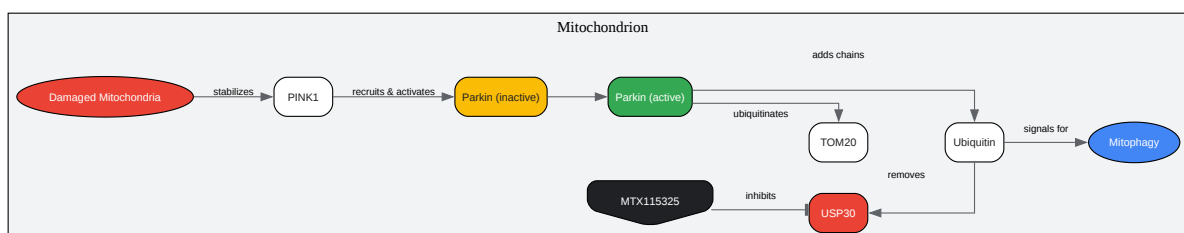
Protocol:

- Induce synucleinopathy in mice via stereotaxic injection of an AAV1/2-A53T α Syn vector.[\[7\]](#)
- Prepare the **MTX115325** formulation for oral gavage.

- Administer **MTX115325** orally (e.g., 15 mg/kg or 50 mg/kg) twice daily for a period of 10 weeks.[4]
- Monitor the animals for any adverse effects throughout the study.
- At the end of the treatment period, sacrifice the animals and collect brain tissue.
- Perform immunohistochemical analysis to assess the number of dopaminergic neurons (TH+ neurons) in the substantia nigra and dopamine levels in the striatum.[4][5]
- Analyze levels of phosphorylated S129- α Syn and astrocyte activation (GFAP staining) as markers of pathology.[4]

Expected Results: **MTX115325** treatment is expected to reduce the loss of dopaminergic neurons, preserve striatal dopamine levels, and decrease the levels of pathological α -synuclein and neuroinflammation.[4][5]

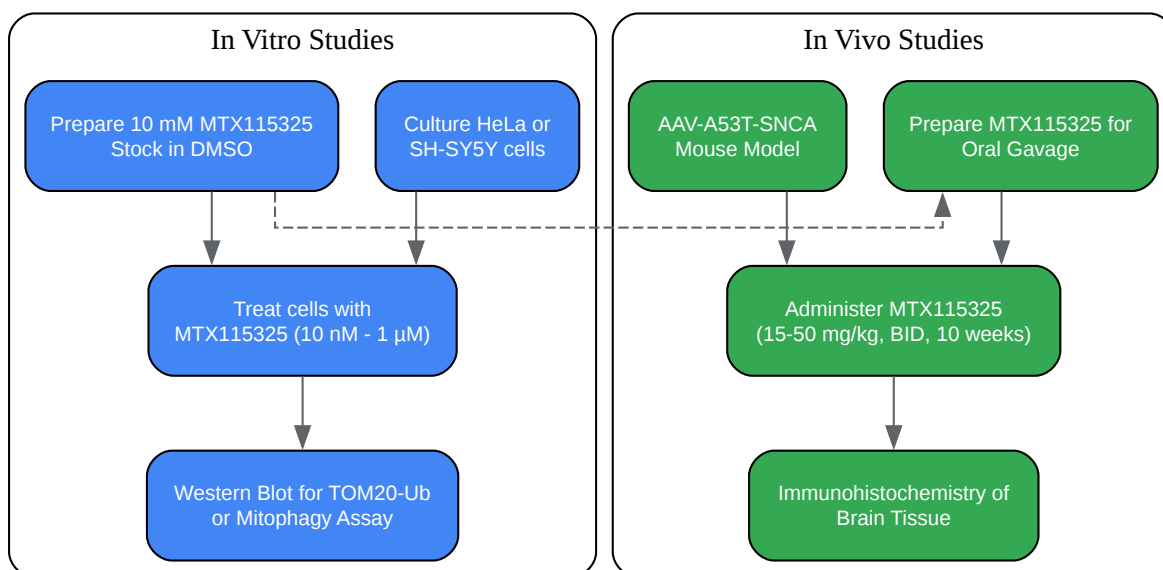
Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **MTX115325** inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro and in vivo experiments with **MTX115325**.

Summary of In Vitro and In Vivo Data

Parameter	Value	Cell/Animal Model	Reference
USP30 IC50 (biochemical)	12 nM	-	[3][4]
USP30 IC50 (cellular)	25 nM	-	[3][7]
TOM20 Ubiquitination EC50	32 nM	HeLa cells	[3][4]
Mitophagy Induction	22% increase at 37 nM	SH-SY5Y cells	[7]
In Vivo Dosage	15 and 50 mg/kg, twice daily	AAV-A53T-SNCA mice	[4]
Cmax (15 mg/kg, single dose)	7546.9 ng/mL	Mice	[4]
Cmax (50 mg/kg, single dose)	16374.3 ng/mL	Mice	[4]

Conclusion

MTX115325 is a valuable research tool for studying the role of USP30 and mitophagy in cellular homeostasis and disease.[1][2] Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neurodegeneration make it a promising candidate for further investigation.[5][6] The protocols and data presented here provide a comprehensive guide for researchers utilizing **MTX115325** in their studies. As research progresses, a Phase 1 clinical trial in healthy volunteers and Parkinson's patients is planned.[6][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 2. Molecular Symphony of Mitophagy: Ubiquitin-Specific Protease-30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. missiontherapeutics.com [missiontherapeutics.com]
- To cite this document: BenchChem. [MTX115325 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387795#mtx115325-solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com